![molecular formula C21H20ClNO B1393891 2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-59-7](/img/structure/B1393891.png)
2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
“2-(4-Isobutylphenyl)propanoyl chloride” is a compound used in the synthesis of Ibuprofen . It has a molecular formula of C13H17ClO .
Synthesis Analysis
The synthesis of Ibuprofen, which involves “2-(4-Isobutylphenyl)propanoyl chloride”, includes a Friedel-Crafts acylation, reduction, chloride substitution, and Grignard reaction .
Molecular Structure Analysis
The molecular structure of “2-(4-Isobutylphenyl)propanoyl chloride” includes an aromatic ring with isobutyl substitutions and propanoic acid .
Chemical Reactions Analysis
A new chemical approach, green, effective, and rapid synthesis has been used to synthesize “2-(4-isobutylphenyl)propanoyl chloride” by microwave using thionyl chloride .
Physical And Chemical Properties Analysis
The molecular weight of “2-(4-Isobutylphenyl)propanoyl chloride” is 224.727 Da .
Scientific Research Applications
1. Fluorescence Derivatization in Liquid Chromatography
2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride has been utilized in high-performance liquid chromatography as a fluorescence derivatization reagent for alcohols. This compound has been effective in reacting with various alcohols or phenols to produce fluorescent esters, facilitating their separation and detection in liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992).
2. Photophysical Properties and Computational Investigations
This chemical has also been a subject of interest in the study of photophysical properties and computational investigations, particularly in the context of tricarbonylrhenium(I) complexes. These studies involve a detailed examination of the compound's behavior in various experimental and computational setups, contributing to a deeper understanding of its optical properties and electronic structure (Albertino et al., 2007).
3. Synthesis of 2‐Arylpropionic Acids
The compound has been used in the study of carbonylation reactions, particularly in the synthesis of 2‐arylpropionic acids. This research focuses on the catalyst systems and reaction conditions that influence the efficiency and selectivity of these synthesis processes (Seayad, Jayasree, & Chaudhari, 1999).
4. Structural Studies in Organometallic Chemistry
This chemical also plays a role in the study of copper(I) complexes, particularly in understanding the formation of cubane-like structures. Such studies are crucial for advancing knowledge in the field of organometallic chemistry and the development of new materials and catalysts (Pasquali, Fiaschi, Floriani, & Zanazzi, 1983).
Mechanism of Action
Target of Action
The compound “2-(4-Isobutylphenyl)-6-methylquinoline-4-carbonyl chloride” is structurally similar to Ibuprofen . Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever .
Mode of Action
The compound likely interacts with its targets (COX-1 and COX-2 enzymes) in a similar manner to Ibuprofen . It inhibits these enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature . Therefore, the inhibition of prostaglandin production can alleviate symptoms associated with these processes .
Pharmacokinetics
Considering its structural similarity to ibuprofen, it might share similar absorption, distribution, metabolism, and excretion (adme) properties . Ibuprofen is rapidly and completely absorbed when given orally, binds extensively to plasma albumin, and is eliminated following biotransformation to glucuronide conjugate metabolites .
Result of Action
The primary molecular effect of this compound’s action would be the inhibition of COX enzymes, leading to a decrease in prostaglandin production . This could result in cellular effects such as reduced inflammation, pain, and fever .
properties
IUPAC Name |
6-methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-13(2)10-15-5-7-16(8-6-15)20-12-18(21(22)24)17-11-14(3)4-9-19(17)23-20/h4-9,11-13H,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBBKQFATNEKEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001164897 | |
Record name | 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160253-59-7 | |
Record name | 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-[4-(2-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001164897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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